2-Methyl-5-(4-trifluoromethoxyphenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 2-amino-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole
- 2-Methyl-5-[4-(methoxy)phenyl]oxazole
- 2-Methyl-5-[4-(fluoromethoxy)phenyl]oxazole
Uniqueness
2-Methyl-5-[4-(trifluoromethoxy)phenyl]oxazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.
Biological Activity
2-Methyl-5-(4-trifluoromethoxyphenyl)oxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H8F3NO2
- Molecular Weight : 243.18 g/mol
- IUPAC Name : 2-methyl-5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole
- Canonical SMILES : CC1=NC=C(O1)C2=CC=C(C=C2)OC(F)(F)F
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound can modulate enzyme activity, potentially influencing metabolic pathways.
- Receptor Interaction : It may interact with specific receptors, affecting cellular signaling mechanisms.
- Lipophilicity : The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and allowing better access to intracellular targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
A study evaluating oxazole derivatives highlighted the antimicrobial potential of compounds similar to this compound against various bacterial and fungal strains. The compound demonstrated notable activity against:
- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Fungi : Candida albicans.
The Minimum Inhibitory Concentrations (MICs) for selected compounds are summarized in the following table:
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
11 | 1.6 | Candida albicans |
12 | 0.8 | Candida tropicalis |
Reference | 3.2 | Ampicillin |
Anticancer Activity
The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. In a comparative study, it was found that certain derivatives exhibited significant cytotoxic effects:
- Cell Lines Tested : KB, LoVo (human tumor cell lines).
- IC50 Values: Some derivatives showed IC50 values as low as 1.05 µg/mL against leukemia cells.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation of oxazole derivatives indicated that this compound exhibited superior antimicrobial properties compared to traditional antibiotics such as ampicillin and fluconazole .
- Anticancer Evaluation : In a study comparing various oxazole derivatives, it was noted that the presence of electron-withdrawing groups like trifluoromethoxy significantly enhanced the anticancer activity of the compounds tested .
Properties
Molecular Formula |
C11H8F3NO2 |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H8F3NO2/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3 |
InChI Key |
RKWUDBXBKOWYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.